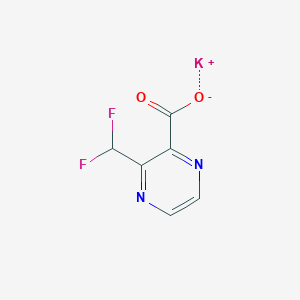

Potassium 3-(difluoromethyl)pyrazine-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Potassium 3-(difluoromethyl)pyrazine-2-carboxylate is a chemical compound with the molecular formula C6H3F2KN2O2 and a molecular weight of 212.2 g/mol. It is a derivative of pyrazinecarboxylic acid .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, methyl 3-(trifluoromethyl)pyrazine-2-carboxylate was synthesized from a slurry mixture of methyl 3-chloropyrazine-2-carboxylate and copper (I) iodide in dimethylformamide (DMF) and toluene, to which methyl 2-(fluorosulfonyl) difluoroacetate was added at 100°C .Molecular Structure Analysis

The molecular structure of Potassium 3-(difluoromethyl)pyrazine-2-carboxylate and similar compounds has been studied using various spectroscopic techniques and theoretical methods . The FT-IR and FT-Raman spectra of alkali metal 2-pyrazinecarboxylates and 2,3-pyrazinedicarboxylates were recorded and analyzed . The electronic charge distribution for the studied acids and their salts with lithium, sodium, and potassium was calculated using density functional theory (DFT) with a 6-311++G (d,p) basis set .Chemical Reactions Analysis

The chemical reactions involving Potassium 3-(difluoromethyl)pyrazine-2-carboxylate and similar compounds have been studied . For example, three new isostructural coordination complexes, M (pca) 3, where M = Co, Cr, or Rh and 2-pyrazine-carboxylate (pca), have been synthesized solvothermally and characterized by single crystal X-ray diffraction and powder X-ray diffraction .Physical And Chemical Properties Analysis

The physical and chemical properties of Potassium 3-(difluoromethyl)pyrazine-2-carboxylate and similar compounds have been analyzed . The thermal decomposition of the analyzed compounds was studied .Applications De Recherche Scientifique

Comprehensive Analysis of Potassium 3-(difluoromethyl)pyrazine-2-carboxylate Applications

Pharmaceuticals and Drug Design: The difluoromethyl group in Potassium 3-(difluoromethyl)pyrazine-2-carboxylate can improve lipid solubility, membrane permeability, and bioavailability of drug molecules, playing a significant role in drug design and development .

Radiotracer Development for PET Imaging: Although underexploited, the difluoromethyl functionality has potential in (pre)clinical radiotracers for PET imaging, offering a route to modulate properties of bioactive molecules .

Antimicrobial Activity: Related pyrazine derivatives have shown antimicrobial activity, suggesting that Potassium 3-(difluoromethyl)pyrazine-2-carboxylate could be explored for similar applications .

Material Science: The electronic charge distribution in pyrazine rings influenced by alkali metals like potassium suggests potential applications in material science for developing new materials with unique electronic properties .

Safety And Hazards

The safety data sheet for a similar compound, Methyl pyrazine-2-carboxylate, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Orientations Futures

The future directions for the study of Potassium 3-(difluoromethyl)pyrazine-2-carboxylate and similar compounds could involve further exploration of their biological properties, as pyrazinecarboxylic acid and its derivatives show antimicrobial and antifungal properties . Additionally, the effect of alkali metal cations on the electronic structure of derivatives of pyrazine could be studied further .

Propriétés

IUPAC Name |

potassium;3-(difluoromethyl)pyrazine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F2N2O2.K/c7-5(8)3-4(6(11)12)10-2-1-9-3;/h1-2,5H,(H,11,12);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPOUADFVZREKPT-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=N1)C(F)F)C(=O)[O-].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F2KN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium 3-(difluoromethyl)pyrazine-2-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

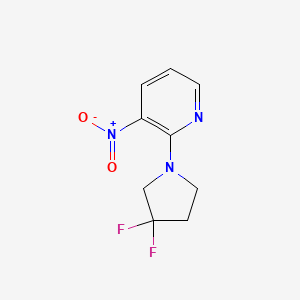

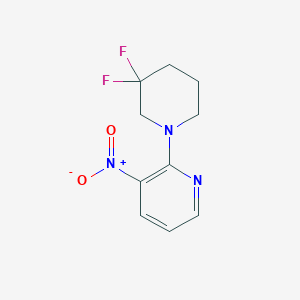

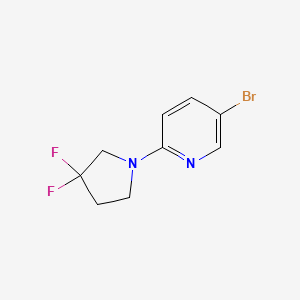

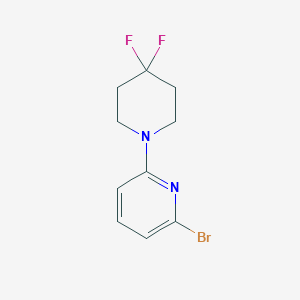

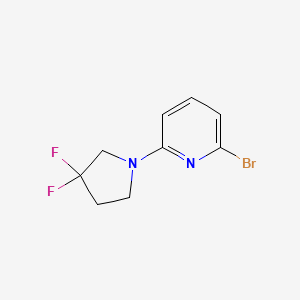

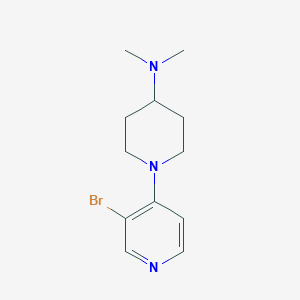

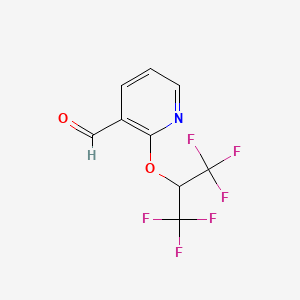

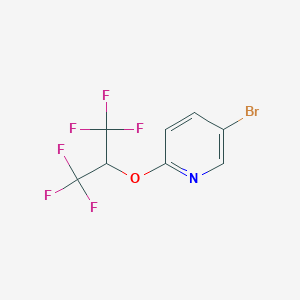

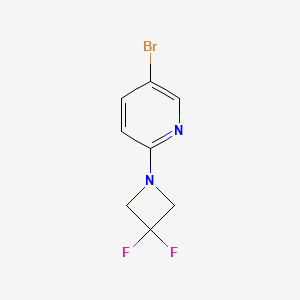

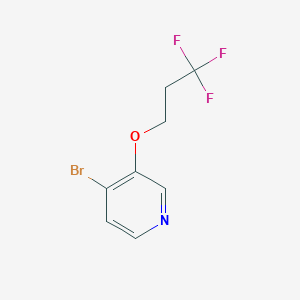

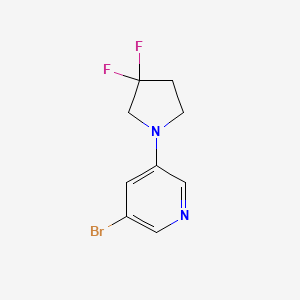

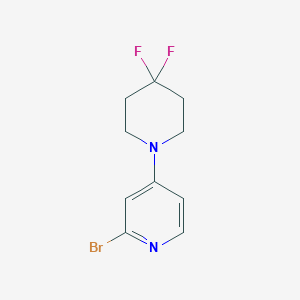

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.